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molecular formula C8H10O2 B1682651 2-(4-Hydroxyphenyl)ethanol CAS No. 501-94-0

2-(4-Hydroxyphenyl)ethanol

Cat. No. B1682651
M. Wt: 138.16 g/mol
InChI Key: YCCILVSKPBXVIP-UHFFFAOYSA-N
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Patent
US04994476

Procedure details

A solution of BH3.(CH3)2S (500 mL, 2M in tetrahydrofuran) was added dropwise to a solution of methyl 4-hydroxyphenylacetate (116 g, 0.70 mole) in 300 mL dry tetrahydrofuran. This solution was heated at reflux for 2 hr and stirred at room temperature for 12 hr. TLC indicated the presence of phenol and another 30 mL of BH3.(CH3)2S solution was added. This solution was refluxed for 1 hr, cooled, and then hydrolyzed by dropwise addition of water. The mixture was concentrated in vacuo and the residue triturated with ethyl ether. The ethyl ether portion was dried (MgSO4) and concentrated in vacuo to give 90 g (93%) of 4-(2-hydroxyethyl)phenol, m.p. 84°-86°.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(C)C.[OH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](OC)=[O:13])=[CH:7][CH:6]=1.C1(O)C=CC=CC=1.O>O1CCCC1>[OH:13][CH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
S(C)C
Name
Quantity
116 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl ether portion was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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